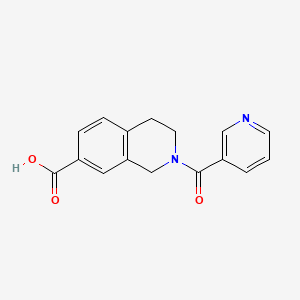![molecular formula C10H11NO6S B7627920 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid, also known as BDMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMAA is a sulfonamide derivative of glycine and belongs to the class of non-proteinogenic amino acids.
科学研究应用
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to have an inhibitory effect on the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. This compound has also been studied for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer.
作用机制
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is a crucial step in various physiological processes. The inhibition of carbonic anhydrase by this compound has been found to have a therapeutic effect on glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma by inhibiting the activity of carbonic anhydrase in the eye. This compound has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, this compound has been shown to have antitumor activity in various cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid in lab experiments is its specificity towards carbonic anhydrase. This specificity allows researchers to study the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases and conditions should be explored. Finally, the development of this compound derivatives with improved pharmacological properties is an area of research that holds promise for the future.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized by reacting 2-amino-5-bromobenzoic acid with sodium hydroxide and dimethylsulfamoyl chloride in the presence of a base. This compound has been found to have an inhibitory effect on the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. It has been studied for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. The future directions for the study of this compound include the development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases and conditions.
合成方法
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid can be synthesized by reacting 2-amino-5-bromobenzoic acid with sodium hydroxide and dimethylsulfamoyl chloride in the presence of a base. The resulting compound is then treated with methyl iodide to obtain this compound. The yield of the synthesis process is around 60%.
属性
IUPAC Name |
2-[1,3-benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-11(5-10(12)13)18(14,15)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXJIOGAWXLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]propanoic acid](/img/structure/B7627841.png)
![3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid](/img/structure/B7627853.png)
![2-({[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B7627863.png)

![1-(2,7-Diazaspiro[4.4]nonan-2-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B7627872.png)
![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
